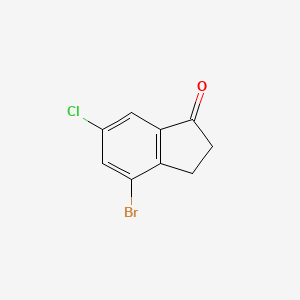

4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

4-bromo-6-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCKBUGGMIUBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260017-94-4 | |

| Record name | 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Overview

The primary documented synthetic approach to 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one involves the intramolecular cyclization of 3-(2-bromo-4-chlorophenyl)propanoic acid derivatives using oxalyl chloride and aluminum chloride as reagents under controlled temperature conditions. This method is well-established and reported in patent literature and chemical synthesis databases.

Detailed Preparation Method

Starting Material:

3-(2-Bromo-4-chlorophenyl)propanoic acid

- Oxalyl chloride (3.6 mL)

- Aluminum chloride (AlCl3) (2.7 g)

- Solvent: Dichloromethane (40 mL)

- Temperature: Initial stirring at 40°C for 2 hours, followed by reflux for 1 hour

Procedure Summary:

- Oxalyl chloride is added dropwise to a dichloromethane solution of 3-(2-bromo-4-chlorophenyl)propanoic acid.

- The mixture is stirred at 40°C for 2 hours to form the corresponding acid chloride intermediate.

- Aluminum chloride is then added, and the reaction mixture is heated to reflux for 1 hour to induce intramolecular Friedel-Crafts acylation, cyclizing the molecule to the indenone structure.

- After cooling, the reaction mixture is quenched with saturated aqueous sodium bicarbonate to neutralize acid and separate organic and aqueous layers.

- The organic layer is extracted, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography using a gradient elution from cyclohexane/ethyl acetate 95:5 to 90:10.

Yield:

Approximately 3.7 g of pure this compound was obtained under these conditions.

- LC retention time (method 1): 1.20 min

- Mass spectrum (ESI+): m/z = 245 [M+H]+

| Step | Reagent/Condition | Purpose | Notes |

|---|---|---|---|

| 1 | Oxalyl chloride, 40°C, 2 h | Formation of acid chloride | Dropwise addition to control reaction |

| 2 | Aluminum chloride, reflux, 1 h | Intramolecular Friedel-Crafts acylation | Cyclization to indenone ring |

| 3 | Saturated NaHCO3 wash | Quenching and neutralization | Separates organic and aqueous phases |

| 4 | Silica gel chromatography | Purification | Gradient elution with cyclohexane/ethyl acetate |

Comparative Analysis of Preparation Routes

| Aspect | Method Using 3-(2-Bromo-4-chlorophenyl)propanoic acid | Alternative Methods (Not fully documented) |

|---|---|---|

| Starting Material | 3-(2-Bromo-4-chlorophenyl)propanoic acid | Less common or unavailable precursors |

| Key Reagents | Oxalyl chloride, Aluminum chloride | Bromination or other halogenation steps |

| Reaction Type | Intramolecular Friedel-Crafts acylation | Electrophilic substitution or ring closure |

| Temperature Range | 40°C to reflux | Variable, depending on route |

| Purification | Silica gel chromatography | Similar chromatographic methods |

| Yield | Moderate to good (e.g., 3.7 g from 4.4 g precursor) | Variable, depending on conditions |

| Scalability | Suitable for gram-scale synthesis | Potentially scalable with optimization |

Research Findings and Notes

- The use of oxalyl chloride to convert the carboxylic acid to the acid chloride intermediate is crucial for successful cyclization.

- Aluminum chloride acts as a Lewis acid catalyst facilitating the intramolecular Friedel-Crafts acylation, forming the indenone core.

- Reaction monitoring by LC-MS and chromatographic purity assessment ensures high-quality product isolation.

- The described method is referenced in patent WO2013/144098 and chemical synthesis databases, confirming its reliability and reproducibility.

- No alternative direct bromination methods for this specific compound (with both bromo and chloro substituents at these positions) were found in reliable sources, indicating the cyclization route is preferred.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-(2-Bromo-4-chlorophenyl)propanoic acid |

| Key Reagents | Oxalyl chloride, Aluminum chloride |

| Solvent | Dichloromethane |

| Temperature | 40°C (initial), reflux (subsequent) |

| Reaction Time | 2 h (acid chloride formation), 1 h (cyclization) |

| Work-up | Saturated NaHCO3 wash, brine wash, drying |

| Purification | Silica gel chromatography (cyclohexane/ethyl acetate gradient) |

| Yield | ~3.7 g from 4.4 g starting acid |

| Characterization | LC retention time 1.20 min; MS m/z 245 [M+H]+ |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indanone derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its halogenation allows for unique interactions during drug design, potentially enhancing the efficacy of therapeutic agents. Researchers are exploring its use in developing new drugs targeting specific biological pathways.

Synthesis of Complex Organic Molecules

The compound is utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, facilitating the creation of diverse molecular architectures essential for medicinal chemistry.

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer properties. Research is ongoing to investigate the biological activities of this compound itself, focusing on its potential mechanisms of action against various pathogens and cancer cell lines.

Material Science

In materials science, this compound may be employed in the development of polymer nanoparticles for drug delivery systems. Its unique structure allows for modifications that can enhance drug solubility and bioavailability, making it a candidate for advanced therapeutic formulations.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Investigated the effects of halogenated indene derivatives on breast cancer cells; found significant inhibition of cell proliferation. |

| Study B | Synthesis Methods | Developed efficient synthetic routes for producing this compound; reported high yields using multi-component reactions. |

| Study C | Drug Delivery Systems | Explored the use of polymer nanoparticles incorporating this compound for targeted delivery of chemotherapeutics; demonstrated improved therapeutic outcomes in animal models. |

Mechanism of Action

The mechanism of action of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 4-bromo-6-chloro-inden-1-one are best understood through comparison with analogs differing in substituent type, position, or additional functional groups. Below is a detailed analysis supported by experimental data.

Halogen-Substituted Indenones

Table 1: Key Halogenated Indenones and Their Properties

Key Observations :

- Fluorine Substitution : Replacing chlorine with fluorine (e.g., 4-bromo-6-fluoro analog) reduces molecular weight and may enhance metabolic stability in pharmacological contexts .

- Methoxy Group : The 4-bromo-6-methoxy derivative (CAS 98946-95-3) introduces a polar substituent, likely improving solubility but reducing electrophilicity compared to halogenated analogs .

Functionalized Indenones with Bioactive Moieties

Table 2: Bioactive Indenone Derivatives

Key Observations :

- Benzylidene Derivatives : The addition of a 3,5-dibromo-4-hydroxybenzylidene group (DDI) confers Topoisomerase IIα inhibitory activity, likely through intercalation or DNA-binding mechanisms .

- Hydroxy/Methoxy Groups: Anti-inflammatory indenones (e.g., compound 7x in ) leverage phenolic and methoxy substituents to modulate macrophage responses, suggesting that electron-donating groups enhance bioactivity.

- Tetrazolylthio Modification : These derivatives exhibit dual cholinesterase inhibition, highlighting the role of sulfur-containing groups in targeting neurological enzymes .

Biological Activity

4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one (CAS No. 1260017-94-4) is an organic compound characterized by its unique structure, which includes both bromine and chlorine substituents on the indanone framework. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Formula : C₉H₆BrClO

- Molecular Weight : 245.50 g/mol

- IUPAC Name : 4-bromo-6-chloro-2,3-dihydroinden-1-one

The biological activity of this compound is primarily attributed to its potential interactions with various biological targets:

- TRPV1 Antagonism : Similar compounds have been noted to act as antagonists for the TRPV1 receptor, which plays a crucial role in pain perception. By inhibiting this receptor, this compound may contribute to analgesic effects .

- KDR Kinase Inhibition : The compound may also influence angiogenesis through KDR kinase inhibition, suggesting potential applications in cancer therapy .

Biological Activities

Research indicates that compounds related to this compound may exhibit a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, likely due to the halogen substituents enhancing interaction with microbial targets.

- Anticancer Activity : The compound's ability to interact with specific molecular targets may also confer anticancer properties, warranting further investigation into its therapeutic potential.

Synthesis and Research Applications

The synthesis of this compound typically involves controlled bromination and chlorination processes. These methods ensure selective substitution at the desired positions on the indanone ring .

Synthetic Route

| Step | Reagents | Conditions |

|---|---|---|

| Bromination | Bromine | Controlled temperature |

| Chlorination | Chlorine | Controlled temperature |

This compound serves as an intermediate in the synthesis of more complex organic molecules and is utilized in various research applications, including:

- Medicinal Chemistry : As a precursor for drug development.

- Biochemical Assays : To study enzyme interactions and molecular pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives:

- TRPV1 Antagonists : Research on related indanone derivatives has shown significant TRPV1 antagonistic activity, indicating that this compound could have similar effects .

- Anticancer Research : Investigations into structurally related compounds have demonstrated promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

- Methodology : Halogenation of pre-formed indenone scaffolds using bromine/chlorine sources (e.g., NBS or Cl₂) under controlled temperatures (50–80°C) in aprotic solvents like DCM or THF. Cyclization of substituted precursors via Friedel-Crafts acylation or Pd-catalyzed cross-coupling can introduce halogen atoms. Optimization involves adjusting stoichiometry, catalyst loading (e.g., Lewis acids like AlCl₃), and reaction time. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (δ 7.2–7.8 ppm for aromatic protons, δ 190–200 ppm for ketone carbonyl in ¹³C).

- Crystallography : Single-crystal X-ray diffraction (SHELX software for refinement; space group and unit cell parameters validate molecular packing) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular ion [M+H]⁺ matching C₉H₆BrClO (theoretical MW: 247.46 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use fume hoods to avoid inhalation of dust/volatiles. Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Store in sealed containers at 2–8°C, away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Software : Gaussian-03 with B3LYP/6-31G(d,p) basis set.

- Parameters : Calculate HOMO-LUMO gap (electron transport potential), Mulliken charges (reactive sites), and electrostatic potential maps (nucleophilic/electrophilic regions). Compare with experimental UV-Vis spectra for validation .

- Applications : Predict regioselectivity in substitution reactions (e.g., Suzuki coupling at Br vs. Cl sites) .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for halogenated indenones?

- Methodology :

- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments.

- SHELX Refinement : Adjust thermal parameters and occupancy rates in X-ray data to account for disorder. Validate against DFT-optimized geometries .

- Crystallographic Twinning : Employ SHELXL’s TWIN command to model overlapping reflections in case of crystal defects .

Q. How can researchers mitigate toxic byproduct formation during halogenation reactions?

- Methodology :

- Reaction Design : Use flow chemistry to control exothermicity and reduce side reactions (e.g., dihalogenation).

- Byproduct Analysis : GC-MS or HPLC to identify impurities (e.g., polychlorinated derivatives). Optimize quenching steps (e.g., Na₂S₂O₃ for excess Br₂/Cl₂) .

Q. What are the implications of substituent effects on the stability and reactivity of halogenated indenones?

- Methodology :

- Comparative Studies : Synthesize analogs (e.g., 5,6-difluoro or 4-bromo-6-methyl derivatives) and assess thermal stability via TGA.

- Kinetic Studies : Monitor reaction rates under varying conditions (pH, solvent polarity) to deduce electronic effects of Br/Cl substituents .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.